molecular formula C21H16N2O2 B11548113 N'-[(E)-anthracen-9-ylmethylidene]-5-methylfuran-2-carbohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-5-methylfuran-2-carbohydrazide

Cat. No.: B11548113
M. Wt: 328.4 g/mol
InChI Key: ZNPCYEIDZYLBER-LPYMAVHISA-N
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Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-5-METHYLFURAN-2-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, typically formed by the condensation of an aldehyde or ketone with a primary amine. This specific compound features an anthracene moiety, which is known for its aromatic properties, and a furan ring, which is a heterocyclic compound containing oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-5-METHYLFURAN-2-CARBOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and 5-methylfuran-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction mixture is heated to boiling, and the resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-5-METHYLFURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to convert the C=N bond to a C-N bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-5-METHYLFURAN-2-CARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-5-METHYLFURAN-2-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, its aromatic and heterocyclic structures allow it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • (E)-N1-[(Anthracen-9-yl)methylidene]-N4-phenylbenzene-1,4-diamine

Uniqueness

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-5-METHYLFURAN-2-CARBOHYDRAZIDE is unique due to its combination of an anthracene moiety and a furan ring, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications such as organic electronics and photochemistry .

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-5-methylfuran-2-carboxamide

InChI

InChI=1S/C21H16N2O2/c1-14-10-11-20(25-14)21(24)23-22-13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19/h2-13H,1H3,(H,23,24)/b22-13+

InChI Key

ZNPCYEIDZYLBER-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=C(O1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC1=CC=C(O1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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